1-(3-iodophenyl)cyclopropane-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
124276-77-3 |
|---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8IN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 |
InChI Key |
TZZZZAVKHGHVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)I |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Iodophenyl Cyclopropane 1 Carbonitrile
Direct Construction of the Cyclopropane (B1198618) Ring System
The most common and direct methods for synthesizing cyclopropanes involve the addition of a one-carbon unit to a carbon-carbon double bond. These methods are broadly categorized into carbene or carbenoid addition reactions.
Carbene/Carbenoid Addition Reactions
These reactions involve the transfer of a methylene (B1212753) group (or a substituted equivalent) to an alkene. The nature of the methylene source and the catalyst often dictates the reaction's efficiency and stereoselectivity.
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing a carbenoid species, typically iodomethylzinc iodide (IZnCH₂I), to deliver a methylene group to an alkene. nih.govnih.govresearchgate.net For the synthesis of 1-(3-iodophenyl)cyclopropane-1-carbonitrile, the logical precursor would be 2-(3-iodophenyl)acrylonitrile.
The reaction proceeds via the formation of a zinc-copper couple that reacts with diiodomethane (B129776) to generate the active carbenoid. This species then reacts with the alkene in a concerted, stereospecific manner. The general mechanism involves the coordination of the zinc carbenoid to the alkene, followed by the formation of the cyclopropane ring and elimination of zinc iodide.
| Reagent/Catalyst | Substrate | Product | Conditions | Yield |
| Zn-Cu couple, CH₂I₂ | 2-(3-iodophenyl)acrylonitrile | This compound | Ether, reflux | Moderate to Good |
| Et₂Zn, CH₂I₂ (Furukawa's modification) | 2-(3-iodophenyl)acrylonitrile | This compound | CH₂Cl₂, rt | Good to High |
Note: The yields are hypothetical as specific literature for this exact reaction is not available. They are based on typical yields for Simmons-Smith reactions on activated alkenes.
Mechanistic variants of the Simmons-Smith reaction have been developed to improve yields and expand the substrate scope. The use of diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, known as the Furukawa modification, often leads to higher yields and cleaner reactions.
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes using diazo compounds as carbene precursors. wikipedia.orgnih.gov In this approach, a diazo compound, such as ethyl diazoacetate (EDA), reacts with the transition metal to form a metal carbene intermediate, which then transfers the carbene moiety to the alkene.
For the synthesis of this compound, the reaction would involve the cyclopropanation of 3-iodostyrene (B1310532) with a suitable cyanodiazo compound, or more commonly, the cyclopropanation of an α,β-unsaturated nitrile.
| Catalyst | Diazo Compound | Substrate | Product | Conditions | Yield |
| Rh₂(OAc)₄ | Diazoacetonitrile | 3-iodostyrene | This compound | CH₂Cl₂, rt | Moderate to Good |
| Cu(acac)₂ | Ethyl diazoacetate | 2-(3-iodophenyl)acrylonitrile | Ethyl 1-(3-iodophenyl)-1-cyanocyclopropane-2-carboxylate | Toluene (B28343), 80 °C | Good |
Note: The yields are hypothetical and based on general yields for these types of reactions. The second entry would yield a carboxylate-substituted cyclopropane, requiring further steps to obtain the target molecule.
The mechanism of rhodium-catalyzed cyclopropanation is believed to involve the formation of a rhodium-carbene complex. This electrophilic carbene is then attacked by the nucleophilic double bond of the alkene, leading to the formation of the cyclopropane ring in a concerted or stepwise fashion, depending on the specific substrates and catalyst.
While less common due to the high reactivity and lack of selectivity of free carbenes, their addition to alkenes is a fundamental method for cyclopropane formation. Free carbenes can be generated from various precursors, such as diazomethane (B1218177) or haloforms upon treatment with a strong base.
For instance, dichlorocarbene (B158193) (:CCl₂), generated from chloroform (B151607) and a strong base like potassium tert-butoxide, can add to 3-iodostyrene to form a dichlorocyclopropane derivative. Subsequent reduction would be necessary to yield the desired cyclopropane. However, direct addition of cyanocarbene is not a standard synthetic procedure.
| Carbene Precursor | Base | Substrate | Intermediate Product | Conditions |
| CHCl₃ | KOtBu | 3-iodostyrene | 1,1-dichloro-2-(3-iodophenyl)cyclopropane | t-BuOH, 0 °C to rt |
| CH₂N₂ (photolysis or thermolysis) | - | 2-(3-iodophenyl)acrylonitrile | This compound | hv or Δ |
Note: These are illustrative examples of free carbene reactions and may not be the most efficient routes to the target compound.
Intramolecular Cyclization Approaches
An alternative to the direct addition of a one-carbon unit to an alkene is the formation of the cyclopropane ring through an intramolecular cyclization of a suitable acyclic precursor.
Intramolecular 1,3-elimination, also known as γ-elimination, is a powerful method for the synthesis of cyclopropanes. This approach involves the removal of two substituents from the first and third positions of a carbon chain, leading to the formation of a three-membered ring.
A plausible precursor for the synthesis of this compound via this route would be a γ-halo-α-(3-iodophenyl)acetonitrile, such as 3-chloro-2-(3-iodophenyl)propanenitrile. Treatment of this substrate with a strong, non-nucleophilic base would facilitate the deprotonation at the α-position to the nitrile and the phenyl group, followed by an intramolecular Sₙ2 reaction to displace the halide and form the cyclopropane ring.
| Substrate | Base | Product | Conditions |
| 3-chloro-2-(3-iodophenyl)propanenitrile | Sodium amide (NaNH₂) | This compound | Liquid ammonia |
| 3-bromo-2-(3-iodophenyl)propanenitrile | Potassium tert-butoxide (KOtBu) | This compound | THF, rt |
Note: These are hypothetical reaction schemes based on established 1,3-elimination principles.
The success of this strategy hinges on the acidity of the α-proton and the propensity of the resulting carbanion to undergo intramolecular cyclization rather than intermolecular side reactions. The presence of the electron-withdrawing nitrile group and the phenyl ring enhances the acidity of the α-proton, making this a feasible approach.
Functional Group Interconversions and Derivatization
An alternative synthetic strategy involves the formation of the cyclopropane ring first, followed by the introduction or modification of the necessary functional groups.
The introduction of the carbonitrile group can be achieved through cyanation reactions. If a precursor such as 1-bromo-1-(3-iodophenyl)cyclopropane were available, a nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, could be envisioned. However, a more common and versatile approach in modern organic synthesis is the palladium-catalyzed cyanation of aryl halides. researchgate.netnih.govrsc.org
While this method is typically applied to the cyanation of aryl halides, it could potentially be adapted for the cyanation of a suitable cyclopropyl (B3062369) halide. A palladium catalyst, in conjunction with a phosphine (B1218219) ligand and a cyanide source, would be required. The reaction mechanism involves the oxidative addition of the cyclopropyl halide to the palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to afford the desired nitrile. researchgate.netresearchgate.net
| Substrate | Cyanide Source | Catalyst | Ligand | Product |
|---|---|---|---|---|
| 1-Bromo-1-(3-iodophenyl)cyclopropane | Zn(CN)₂ | Pd₂(dba)₃ | dppf | This compound |
A highly convergent and powerful strategy involves the direct arylation of a pre-existing cyclopropyl nitrile. This approach builds the desired molecule by forming the key carbon-carbon bond between the cyclopropane ring and the aryl group in a late-stage functionalization step.
A significant advancement in the synthesis of 1,1-disubstituted aryl cyclopropyl nitriles is the development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. nih.gov This method allows for the direct coupling of cyclopropanecarbonitrile (B140667) with aryl bromides in a single step, providing a highly efficient route to the target compound.
The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a bulky phosphine ligand, for instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). The reaction is generally carried out in an inert solvent such as toluene or dioxane at elevated temperatures.
For the synthesis of this compound, this would involve the reaction of cyclopropanecarbonitrile with 1-bromo-3-iodobenzene (B1265593) or 1,3-diiodobenzene (B1666199). The mechanism is believed to proceed via the deprotonation of the α-carbon of the cyclopropyl nitrile by the strong base to form a nucleophilic enolate. The palladium catalyst undergoes oxidative addition with the aryl halide, and the resulting palladium(II) complex then reacts with the enolate. Reductive elimination from the subsequent intermediate furnishes the α-arylated product and regenerates the palladium(0) catalyst.
| Substrate | Aryl Halide | Catalyst | Ligand | Base | Product |
|---|---|---|---|---|---|
| Cyclopropanecarbonitrile | 1-Bromo-3-iodobenzene | Pd(OAc)₂ | P(t-Bu)₃ | NaHMDS | This compound |
This methodology has been shown to be effective for a variety of aryl bromides and provides good to excellent yields of the desired products. nih.gov
Building upon the principles of cross-coupling chemistry, another potential route involves the reaction of a metalated cyclopropanecarbonitrile derivative with a halogenated aromatic precursor. For instance, the deprotonation of cyclopropanecarbonitrile with a strong base, such as lithium diisopropylamide (LDA), could generate a lithium salt. This organolithium species could then potentially be transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to form a more stable organozinc reagent.
This organozinc derivative of cyclopropanecarbonitrile could then be subjected to a Negishi cross-coupling reaction with 1,3-diiodobenzene in the presence of a palladium catalyst. This strategy allows for the selective formation of the carbon-carbon bond at one of the iodine-substituted positions on the benzene (B151609) ring.
| Cyclopropyl Component | Aryl Halide | Catalyst | Product |
|---|---|---|---|
| Cyclopropylzinc(II) cyanide | 1,3-Diiodobenzene | Pd(PPh₃)₄ | This compound |
Selective Decarboxylation of Cyclopropane Carboxylates
The synthesis of cyclopropane derivatives through the selective decarboxylation of cyclopropane carboxylates is a significant strategy in organic chemistry. This approach can, however, be influenced by reaction conditions, which may lead to alternative products.
Thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids, for instance, has been investigated. When heated, these compounds can undergo a decarboxylative rearrangement to yield 2-substituted-4,5-dihydrofurans. arkat-usa.org This rearrangement is often the primary pathway. However, simple decarboxylation to the corresponding cyclopropyl ketone can occur as a competing, minor pathway. For example, the thermal treatment of α-(phenylcarbonyl)cyclopropane carboxylic acid at 120°C resulted in the formation of cyclopropyl phenyl ketone in only 8% yield, with the major product being the dihydrofuran derivative. arkat-usa.org This suggests that while direct decarboxylation is possible, its efficiency is limited by the rearrangement pathway under these conditions. arkat-usa.org
Table 1: Thermal Decarboxylation of α-(Carbonyl)cyclopropane Carboxylic Acids arkat-usa.org
| Starting Material | Temperature | Major Product | Minor Product (Yield) |
|---|---|---|---|
| α-(Cyclopropylcarbonyl)cyclopropane carboxylic acid | 120°C | 2-Cyclopropyl-4,5-dihydrofuran | Dicyclopropyl ketone (0%) |
| α-(Phenylcarbonyl)cyclopropane carboxylic acid | 120°C | 2-Phenyl-4,5-dihydrofuran | Cyclopropyl phenyl ketone (8%) |
More modern approaches utilize photoredox catalysis to achieve decarboxylative reactions under milder conditions. A method has been developed for a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade to produce functionalized cyclopropanes. nih.gov This process involves the reaction of aliphatic carboxylic acids with electron-deficient alkenes, where a carbanion intermediate, generated after a reductive termination step, is trapped in an intramolecular alkylation to form the cyclopropane ring. nih.gov This technique demonstrates high functional group tolerance and uses a readily available organic photocatalyst with visible light, representing a versatile strategy for constructing the cyclopropane core via a decarboxylative route. nih.gov
Transformations from Related Aryl-Halide Cyclopropane Carbonitriles (e.g., Bromo- to Iodo-substitution)
A practical and widely applicable method for the synthesis of this compound is through the halogen exchange of a more readily available aryl halide precursor, such as an aryl bromide. This transformation, often referred to as an aromatic Finkelstein reaction, allows for the direct substitution of a bromine atom with an iodine atom on the aromatic ring.
Copper-catalyzed systems are particularly effective for this conversion. A highly general and mild method employs copper(I) iodide (CuI) as a catalyst in the presence of a diamine ligand. nih.gov This protocol facilitates the conversion of a wide array of aryl bromides into their corresponding aryl iodides with excellent yields. nih.gov The reaction is typically performed by treating the aryl bromide with sodium iodide (NaI) in a suitable solvent like dioxane at elevated temperatures. nih.gov This methodology is compatible with a diverse range of functional groups, making it a robust choice for late-stage functionalization in a synthetic sequence. nih.govorganic-chemistry.org The transformation is crucial for accessing specific aryl iodides that might be difficult to prepare directly.
Table 2: Conditions for Copper-Catalyzed Bromo- to Iodo-Substitution nih.gov
| Component | Role | Example |
|---|---|---|
| Substrate | Aryl Bromide Precursor | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile |
| Iodine Source | Nucleophile | Sodium Iodide (NaI) |
| Catalyst | Metal Catalyst | Copper(I) Iodide (CuI) |
| Ligand | Catalyst Activator | (±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine |
| Solvent | Reaction Medium | Dioxane |
| Temperature | Reaction Condition | 110°C |
In addition to metal-catalyzed methods, photo-induced halogen exchange presents an alternative under exceptionally mild conditions. This approach enables the synthesis of aryl iodides from aryl bromides at room temperature without the need for metal or photoredox catalysts, although the presence of elemental iodine can significantly promote the reaction. organic-chemistry.org
Continuous-Flow and Scalable Synthesis Methods for Related Cyclopropyl Carbonyl Compounds
The development of continuous-flow and scalable synthesis methods is essential for the efficient production of complex molecules. While specific flow chemistry protocols for this compound are not detailed in the provided sources, methodologies for structurally related cyclopropyl carbonyl compounds highlight the potential of these technologies.
A straightforward continuous-flow synthesis has been developed for cyclopropyl carbaldehydes and ketones starting from 2-hydroxycyclobutanones and aryl thiols. mdpi.comnih.govresearchgate.net This acid-catalyzed procedure allows for a multigram and easily scalable synthesis under mild conditions. mdpi.comnih.gov The system utilizes a packed-bed reactor filled with a reusable solid acid catalyst, Amberlyst-35. mdpi.com This technique provides high yields and chemical purity, demonstrating the advantages of flow chemistry in handling reagents and scaling up production while maintaining control over reaction conditions. mdpi.comresearchgate.net
Table 3: Parameters for Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds mdpi.comnih.govunica.it
| Parameter | Description |
|---|---|
| Reactor Type | Packed-bed stainless steel column |
| Catalyst | Ground Amberlyst-35 (reusable sulfonic resin) |
| Starting Materials | 2-Hydroxycyclobutanones, Aromatic thiols |
| Key Transformation | Acid-catalyzed C4-C3 ring contraction |
| Advantages | Scalability, catalyst reusability, mild conditions |
Another example is the two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. rsc.org This process involves the photocyclization of 1,2-diketones to form 2-hydroxycylobutanones (HCBs), which then react with amines in a telescoped condensation and ring-contraction sequence. rsc.org This integrated approach achieves high productivity with short residence times, further illustrating the power of flow chemistry to create complex cyclopropane structures efficiently and scalably. rsc.org
Reaction Chemistry and Mechanistic Studies of 1 3 Iodophenyl Cyclopropane 1 Carbonitrile
Reactivity of the Nitrile Functional Group
The nitrile group in 1-(3-iodophenyl)cyclopropane-1-carbonitrile is a versatile functional group that can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and decyanation reactions.
The hydrolysis of the nitrile group provides a direct pathway to valuable carboxylic acid derivatives. Under acidic conditions, the cyano group of aryl cyclopropane (B1198618) carbonitriles can be converted into a carboxylic acid. For instance, treatment of substituted 1-phenylcyclopropane carbonitrile derivatives with an aqueous solution of hydrochloric acid at elevated temperatures (around 110 °C) for several hours leads to the formation of the corresponding 1-phenylcyclopropane carboxylic acids. nih.gov During this process, the corresponding carboxamide is often observed as a major intermediate or side product. nih.gov The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid.
The general transformation can be represented as follows:
This compound → 1-(3-Iodophenyl)cyclopropane-1-carboxamide → 1-(3-Iodophenyl)cyclopropane-1-carboxylic acid
This transformation is significant as it allows for the introduction of a carboxylic acid or amide functionality, which are common motifs in pharmaceuticals and other biologically active molecules. The resulting 1-(3-iodophenyl)cyclopropane-1-carboxylic acid can then participate in further reactions, such as acid-amine coupling to form a diverse range of carboxamide derivatives. nih.gov
Table 1: Hydrolysis of Substituted 1-Phenylcyclopropane Carbonitriles
| Starting Material | Product | Reagents and Conditions |
|---|---|---|
| Substituted 1-phenylcyclopropane carbonitriles | Substituted 1-phenylcyclopropane carboxylic acids | aq. HCl, 110 °C, 2-4 h |
Note: This table is based on analogous reactions of similar compounds.
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles such as Grignard and organolithium reagents. The addition of a Grignard reagent (RMgX) to a nitrile leads to the formation of an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com This reaction provides a valuable method for the synthesis of ketones with the formation of a new carbon-carbon bond.
For this compound, the reaction with a Grignard reagent would proceed as follows:
Addition of Grignard Reagent: The Grignard reagent adds to the nitrile, forming a magnesium salt of the imine.
Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone.
Recent studies have also explored the addition of allyl Grignard reagents to aromatic nitriles under neat conditions and in the presence of air, leading to the formation of various nitrogen-containing heterocycles or aminoketones depending on the hydrolysis protocol. nih.gov While specific data for this compound is not available, these general principles suggest its potential to undergo similar transformations.
The general reaction can be summarized as:
This compound + R-MgX → [Intermediate Imine Salt] --(H₃O⁺)--> 1-(3-Iodophenyl)-1-acylcyclopropane
Organolithium reagents, being more reactive than Grignard reagents, can also add to the nitrile group. However, their higher reactivity can sometimes lead to side reactions, such as deprotonation at the alpha-position if applicable, or double addition. Careful control of reaction conditions is crucial to achieve the desired ketone product.
Decyanation, the removal of the cyano group, is a useful transformation in organic synthesis as it allows the nitrile group to be used as a temporary activating group or for the introduction of other functionalities before its removal. nih.gov Reductive decyanation replaces the nitrile group with a hydrogen atom.
Several methods have been developed for the reductive decyanation of aryl nitriles. nih.gov One common approach involves the use of dissolving metal reductions, such as sodium in liquid ammonia. The mechanism is believed to involve the transfer of an electron to the nitrile, forming a radical anion. This intermediate then eliminates a cyanide ion to generate a radical, which is subsequently reduced to a carbanion and then protonated. nih.gov
Another method involves nickel-catalyzed reductive decyanation using a hydride source. For example, aromatic nitriles can be decyanated using a nickel catalyst with ethanol (B145695) serving as the hydride donor. rsc.org This method is attractive due to the use of an inexpensive and readily available reducing agent.
The general transformation is:
This compound → 1-(3-Iodophenyl)cyclopropane
The choice of decyanation method would depend on the compatibility of the reagents with the other functional groups present in the molecule, particularly the aryl iodide.
Reactivity of the Aryl Iodide Moiety
The aryl iodide moiety in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It can also potentially undergo nucleophilic aromatic substitution under specific conditions.
Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst. unistra.frmdpi.com This makes this compound an excellent building block for the synthesis of more complex molecules.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction would allow for the introduction of a substituted vinyl group at the 3-position of the phenyl ring. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the synthesis of 1-(3-(alkynyl)phenyl)cyclopropane-1-carbonitrile derivatives. The reaction is typically carried out under mild conditions. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.commdpi.com This reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a variety of aryl or vinyl groups at the 3-position.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Heck | Alkene | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Substituted Alkyne |
| Suzuki-Miyaura | Organoboron Compound | Biaryl or Vinylarene |
Note: This table provides a general overview of the expected product types from these reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.comwikipedia.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
The phenyl ring of this compound lacks strong electron-withdrawing groups in the ortho or para positions relative to the iodine atom. The nitrile group is meta to the iodide, and while it is electron-withdrawing, its effect on the reaction site is not as pronounced as it would be in the ortho or para positions. Therefore, this compound is expected to be relatively unreactive towards traditional SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might be required to induce substitution, but this could also lead to side reactions.
Organometallic Reagent Formation (e.g., Grignard, Organolithium)
The formation of Grignard and organolithium reagents from aryl halides is a fundamental transformation in organic synthesis, providing access to highly nucleophilic carbon species. The presence of an iodine atom on the phenyl ring of this compound suggests the feasibility of forming the corresponding organometallic reagents.
Grignard Reagent Formation:
The reaction of an aryl iodide with magnesium metal typically proceeds in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to yield an arylmagnesium iodide. However, the presence of the nitrile group within the same molecule introduces a significant challenge. Grignard reagents are known to react with nitriles to form, after hydrolysis, ketones. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org This raises the possibility of an intramolecular reaction, where a newly formed Grignard reagent on one molecule could react with the nitrile of another, leading to dimerization or polymerization.
The success of Grignard reagent formation from this compound would likely depend on carefully controlled reaction conditions. Low temperatures could potentially slow down the rate of the intermolecular reaction with the nitrile, allowing for the formation of the desired organometallic species. Furthermore, the use of highly activated magnesium might facilitate the insertion into the carbon-iodine bond at a lower temperature.
Organolithium Reagent Formation:
The formation of an organolithium reagent can be achieved through two primary methods: direct reaction with lithium metal or via a lithium-halogen exchange reaction. wikipedia.orgscribd.comharvard.edu
Direct Reaction with Lithium Metal: Similar to Grignard formation, the direct reaction with lithium metal would face the challenge of the reactive nitrile group. The high reactivity of organolithium reagents would make an intermolecular reaction with the nitrile highly probable.
Lithium-Halogen Exchange: This method involves the reaction of the aryl iodide with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgscribd.comharvard.edu The rate of lithium-halogen exchange is often very fast, especially with aryl iodides. This could be a more viable route to the desired organolithium reagent, as the exchange can be performed at temperatures low enough to suppress the reaction with the nitrile group. The choice of the alkyllithium reagent and the reaction temperature would be critical parameters to control the outcome.
| Organometallic Reagent | Method of Formation | Potential Challenges | Key Considerations |
|---|---|---|---|
| Grignard Reagent | Reaction with Magnesium Metal | Intramolecular and intermolecular reaction with the nitrile group. | Low temperature, activated magnesium, slow addition of the substrate. |
| Organolithium Reagent | Direct reaction with Lithium Metal | High reactivity leading to side reactions with the nitrile. | Very low temperatures, precise stoichiometry. |
| Organolithium Reagent | Lithium-Halogen Exchange | Competition between exchange and addition to the nitrile. | Choice of alkyllithium reagent, very low temperatures (e.g., -78 °C), rapid trapping of the organolithium species. |
Chemoselectivity and Regioselectivity in Multi-functionalized Systems
Assuming the successful formation of the organometallic reagent of this compound, its subsequent reactions with various electrophiles would be governed by principles of chemoselectivity and regioselectivity. The molecule contains three key reactive sites: the newly formed organometallic center, the nitrile group, and the cyclopropane ring.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. rsc.org In the case of the organometallic derivative of this compound, the primary competition would be between the reaction at the organometallic center and any potential reaction involving the nitrile or the cyclopropane ring.
If the organometallic reagent is reacted with an external electrophile, the desired reaction would be at the carbon-metal bond. However, the nitrile group remains a potential site for intramolecular or intermolecular attack, especially if the reaction conditions are not carefully controlled. The cyclopropane ring, being a strained system, could also potentially undergo ring-opening reactions under certain conditions, although this is generally less likely with arylcyclopropanes unless specific catalysts are employed.
Regioselectivity:
Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions. For the organometallic reagent of this compound, regioselectivity would be a key consideration in reactions with unsymmetrical electrophiles. The reaction will occur at the site of the carbon-metal bond on the phenyl ring.
| Reactant | Potential Reactive Sites | Expected Major Reaction Pathway | Factors Influencing Selectivity |
|---|---|---|---|
| Organometallic derivative of this compound + Electrophile | Carbon-Metal Bond, Nitrile Group, Cyclopropane Ring | Reaction at the Carbon-Metal Bond | Nature of the electrophile, reaction temperature, steric hindrance. |
| This compound + Nucleophile | Aryl Iodide (e.g., in cross-coupling), Nitrile Group | Dependent on the nucleophile and reaction conditions. | Hard/soft nature of the nucleophile, catalyst used. |
Influence of Stereochemistry on Reaction Pathways
The cyclopropane ring in this compound contains a stereocenter at the C1 position, bonded to the phenyl group and the nitrile. While the starting material is likely a racemate unless a stereospecific synthesis is employed, the influence of this stereocenter on subsequent reactions is an important consideration.
Reactions involving the formation of the organometallic reagent at the distant phenyl group are unlikely to directly affect the stereochemistry at the cyclopropane ring. However, in any subsequent reaction where the stereocenter could influence the approach of a reagent, diastereoselectivity might be observed.
For instance, if the nitrile group of the organometallic derivative were to react with a chiral electrophile, the existing stereocenter could lead to the formation of diastereomers in unequal amounts. The rigid nature of the cyclopropane ring could create a chiral environment that biases the approach of the electrophile to one face of the nitrile's pi system.
Furthermore, reactions that proceed via a mechanism involving the cyclopropane ring itself, such as a ring-opening, would be highly dependent on the stereochemistry of the starting material. However, without specific examples of such reactions for this compound, this remains a theoretical consideration.
| Reaction Type | Potential Stereochemical Outcome | Controlling Factors |
|---|---|---|
| Reaction at the organometallic center | Retention of configuration at the cyclopropane stereocenter. | The reaction site is remote from the stereocenter. |
| Addition to the nitrile group by an external reagent | Potential for diastereoselectivity if the reagent is chiral. | Steric hindrance and electronic effects from the chiral cyclopropane ring. |
| Intramolecular cyclization | Formation of new stereocenters with potential for diastereoselectivity. | The relative orientation of the reacting groups dictated by the existing stereocenter. |
Advanced Spectroscopic and Structural Elucidation of 1 3 Iodophenyl Cyclopropane 1 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 1-(3-iodophenyl)cyclopropane-1-carbonitrile.
Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis for Probing Local Chemical Environment and Stereoisomerism
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The protons on the cyclopropane (B1198618) ring are diastereotopic, meaning they are chemically non-equivalent, and should therefore appear as a complex multiplet pattern. This complexity arises from both geminal (protons on the same carbon) and cis/trans vicinal (protons on adjacent carbons) couplings.
The aromatic region would likely display four signals corresponding to the protons on the 3-iodophenyl ring. The substitution pattern dictates a specific splitting pattern. The proton at the C2 position would likely appear as a triplet or a singlet-like peak due to small meta-coupling constants. The protons at C4 and C6 would be expected to show doublet of doublets or triplet-like patterns due to ortho and meta couplings, while the proton at C5 would likely be a triplet of doublets.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Cyclopropyl-H | 1.5 - 2.0 | m | J_gem ≈ 4-9, J_cis ≈ 6-12, J_trans ≈ 3-9 |
| Aromatic-H (C2) | 7.8 - 8.0 | t or s | J_meta ≈ 1-3 |
| Aromatic-H (C4) | 7.6 - 7.8 | dd or t | J_ortho ≈ 7-9, J_meta ≈ 1-3 |
| Aromatic-H (C6) | 7.2 - 7.4 | dd or t | J_ortho ≈ 7-9, J_meta ≈ 1-3 |
| Aromatic-H (C5) | 7.0 - 7.2 | t or td | J_ortho ≈ 7-9, J_meta ≈ 1-3 |
Note: This is a hypothetical data table based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectroscopic Characterization and Aromatic Carbon Assignments
The ¹³C NMR spectrum is anticipated to show distinct signals for each carbon atom in the molecule. The quaternary carbon of the nitrile group is expected to appear in the range of 115-125 ppm. The quaternary carbon of the cyclopropane ring attached to the phenyl group and the nitrile would be found further downfield. The methylene (B1212753) carbons of the cyclopropane ring would resonate at a higher field, typically in the range of 15-25 ppm.
The aromatic region will display six signals. The carbon bearing the iodine atom (C3) would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine, appearing around 95-105 ppm. The other aromatic carbons can be assigned based on their substitution and expected electronic environment.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C≡N | 115 - 125 |
| Quaternary Cyclopropyl-C | 25 - 35 |
| Methylene Cyclopropyl-C | 15 - 25 |
| Aromatic-C1 (ipso) | 140 - 145 |
| Aromatic-C2 | 135 - 140 |
| Aromatic-C3 (C-I) | 95 - 105 |
| Aromatic-C4 | 130 - 135 |
| Aromatic-C5 | 125 - 130 |
| Aromatic-C6 | 128 - 133 |
Note: This is a hypothetical data table based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Confirmation (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, confirming the connectivity within the cyclopropane ring and the aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the connection between the cyclopropyl and phenyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which would be valuable for confirming the stereochemistry and preferred conformation of the molecule.
Advanced NMR Studies for Conformational Dynamics
The rotational barrier around the bond connecting the cyclopropane ring and the phenyl group could be investigated using variable temperature NMR studies. Changes in the NMR spectra, such as line broadening or coalescence of signals at different temperatures, would indicate the presence of conformational exchange processes. These studies can provide valuable information about the energy barriers to rotation and the preferred orientation of the phenyl ring relative to the cyclopropane ring.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., Nitrile, Aromatic C=C)
FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the most prominent and diagnostic absorption would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring would appear just below 3000 cm⁻¹. The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.
Expected FT-IR Data for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Cyclopropane) | 2900 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-I Stretch | < 600 | Medium |
Note: This is a hypothetical data table based on known characteristic vibrational frequencies. Actual experimental values may vary.
Raman Spectroscopy Applications
Raman spectroscopy would serve as a powerful tool for probing the vibrational modes of this compound, providing a detailed fingerprint of its molecular structure. A hypothetical Raman spectrum would be analyzed for characteristic peaks corresponding to the vibrations of its distinct functional groups.
Key vibrational modes that would be of interest include:
C≡N Stretch: A sharp, intense peak typically expected in the 2230-2260 cm⁻¹ region, confirming the presence of the nitrile group.
C-I Stretch: A vibration at lower frequencies, generally found between 500-600 cm⁻¹, indicative of the carbon-iodine bond.
Aromatic Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ range corresponding to C-C stretching within the phenyl ring, and C-H in-plane and out-of-plane bending vibrations. The substitution pattern on the benzene (B151609) ring would influence the precise location of these peaks.
Cyclopropane Ring Modes: Characteristic "ring breathing" modes and C-H stretching vibrations of the cyclopropane ring, which are sensitive to substitution and ring strain.
An interactive data table presenting such hypothetical findings would look as follows:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) Stretch | ~2245 | Strong, Sharp |
| Aromatic C=C Stretch | ~1580, ~1470 | Medium-Strong |
| Cyclopropane Ring Breathing | ~1200 | Medium |
| Aromatic C-H In-Plane Bend | ~1070 | Medium |
| C-I Stretch | ~550 | Medium |
Note: The data in this table is hypothetical and represents typical frequency ranges for the specified functional groups.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound's molecular formula from other potential formulas with the same nominal mass.
For the molecular formula C₁₀H₈IN, the precise theoretical mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N). An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this calculated value, with the difference, or mass error, being in the parts-per-million (ppm) range.
A typical data presentation would be:
| Parameter | Value |
| Molecular Formula | C₁₀H₈IN |
| Calculated Exact Mass | 268.9752 |
| Experimentally Determined Mass | N/A (Requires Experimental Data) |
| Mass Error (ppm) | N/A (Requires Experimental Data) |
Note: The calculated exact mass is provided for reference. Experimental determination is necessary for confirmation.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly using techniques like Electron Ionization (EI), would cause the molecular ion of this compound ([M]⁺˙) to break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information that helps to confirm the molecular structure.
Expected fragmentation pathways could include:
Loss of Iodine: Cleavage of the weak C-I bond would likely result in a prominent fragment ion at [M-127]⁺.
Loss of the Cyano Group: Fragmentation involving the loss of the nitrile group would produce an [M-26]⁺ ion.
Cyclopropane Ring Opening/Cleavage: The strained three-membered ring could undergo rearrangement or fragmentation, leading to a series of smaller ions.
Formation of Aromatic Fragments: Ions corresponding to the iodophenyl cation or related structures would also be anticipated.
The relative abundance of these fragments would depend on their stability. The resulting mass spectrum would show a series of peaks, each corresponding to a specific fragment, which collectively support the proposed structure.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Bond Parameters
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated.
Key structural parameters that would be elucidated include:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the crystal's unit cell.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Bond Lengths: Precise measurements of the C-C bonds within the strained cyclopropane ring, the C-C and C-I bonds of the iodophenyl group, and the C-C≡N bond of the nitrile substituent.
Bond Angles: The internal angles of the cyclopropane ring (expected to be near 60°), as well as the angles around the substituted carbon and the aromatic ring.
This data would be presented in a detailed crystallographic information table:
| Parameter | Value |
| Crystal System | N/A (Requires Experimental Data) |
| Space Group | N/A (Requires Experimental Data) |
| a (Å) | N/A (Requires Experimental Data) |
| b (Å) | N/A (Requires Experimental Data) |
| c (Å) | N/A (Requires Experimental Data) |
| α (°) | N/A (Requires Experimental Data) |
| β (°) | N/A (Requires Experimental Data) |
| γ (°) | N/A (Requires Experimental Data) |
| C-I Bond Length (Å) | N/A (Requires Experimental Data) |
| C≡N Bond Length (Å) | N/A (Requires Experimental Data) |
Determination of Absolute Stereochemistry
The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry passing through the iodophenyl group and bisecting the cyclopropane ring. Therefore, it exists as a single, non-chiral structure. The concept of absolute stereochemistry, which describes the spatial arrangement of atoms in a chiral molecule, is not applicable in this case. Consequently, crystallographic analysis would not involve the determination of an absolute configuration (e.g., R/S designation), as there are no enantiomers to distinguish.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of various non-covalent forces. In the case of this compound, the molecular structure contains several key functional groups that are instrumental in directing its supramolecular assembly. These include the iodophenyl moiety, the nitrile group, and the cyclopropane ring. The analysis of the crystal packing therefore involves a detailed examination of potential intermolecular interactions such as halogen bonding, hydrogen bonding, and π-π stacking, which collectively determine the final three-dimensional architecture of the crystal lattice.
Halogen Bonding
A primary and highly directional interaction anticipated in the crystal structure of this compound is the halogen bond. wikipedia.org A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic region on an adjacent molecule. acs.org The iodine atom, when covalently bonded to the electron-withdrawing phenyl ring, develops a region of positive electrostatic potential on its outermost surface, directly opposite the C–I covalent bond. This region is known as the σ-hole. nih.govnih.gov
This electrophilic σ-hole can interact favorably with an electron-rich site, such as the lone pair of electrons on the nitrogen atom of the nitrile group (–C≡N) of a neighboring molecule. This would result in a strong and highly directional C–I···N halogen bond. The strength of this interaction generally follows the trend I > Br > Cl > F, making iodine an excellent halogen bond donor. wikipedia.org Such interactions are known to be significant in crystal engineering, often serving as the primary organizing force in the assembly of molecules into well-defined supramolecular structures. wikipedia.org In isomeric N-(iodophenyl)nitrophthalimides, for instance, iodo-nitro and iodo-carbonyl interactions are key determinants of the crystal packing. nih.gov
Other Intermolecular Forces
π-π Stacking: The presence of the aromatic phenyl ring allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π-system of one ring and the electron-poor σ-framework of another, would likely lead to the formation of offset or parallel-displaced stacks of the phenyl groups within the crystal structure.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weaker C-H···N and C-H···π hydrogen bonds can play a significant role. The hydrogen atoms on the phenyl and cyclopropane rings can act as weak donors, interacting with the nitrogen atom of the nitrile group or the π-face of an adjacent aromatic ring. These interactions, while individually weak, can collectively provide substantial stabilization to the crystal packing.
Dipole-Dipole Interactions: The nitrile group possesses a significant dipole moment. These dipoles are likely to arrange in an anti-parallel fashion within the crystal lattice to maximize electrostatic stabilization.
The conformation of the phenyl ring relative to the cyclopropane ring, which typically adopts a bisected geometry to maximize conjugation, will also influence how these interactions are manifested in three dimensions. researchgate.netnih.gov
Crystal Packing Arrangement
The synergy of these intermolecular forces is expected to guide the molecules of this compound into a highly ordered three-dimensional network. It is plausible that the strong C–I···N halogen bonds form the primary structural motif, linking molecules into one-dimensional chains or two-dimensional sheets. These primary structures would then be further organized and stabilized by the weaker π-π stacking and C-H···N/π interactions, leading to an efficient and dense packing in the final crystal lattice. The specific arrangement would seek to optimize all these attractive interactions simultaneously while minimizing steric repulsion.
The following table summarizes the anticipated intermolecular interactions and their likely geometric characteristics, based on data from analogous structures found in crystallographic databases.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Role in Crystal Packing |
| Halogen Bond | C–I | N≡C | 2.8 - 3.5 | ~160 - 180 | Primary directional motif, forming chains or sheets |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | N/A | Stabilizes packing of aromatic cores |
| Hydrogen Bond | C–H (Aromatic) | N≡C | 2.4 - 2.8 | >120 | Secondary stabilization of the primary motifs |
| Hydrogen Bond | C–H (Cyclopropyl) | N≡C | 2.5 - 2.9 | >110 | Cross-linking and further stabilization |
Theoretical and Computational Studies of 1 3 Iodophenyl Cyclopropane 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic distribution and energy of the system. wikipedia.org
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method due to its favorable balance of accuracy and computational cost, making it a cornerstone for calculations on organic molecules. nih.govnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov
A primary application of DFT is geometry optimization, an iterative process that seeks to find the three-dimensional arrangement of atoms corresponding to the lowest energy on the potential energy surface. mdpi.comresearchgate.net For 1-(3-iodophenyl)cyclopropane-1-carbonitrile, a geometry optimization would be performed using a suitable functional, such as the popular hybrid functional B3LYP, and a basis set like 6-311G(d,p), which provides a good description for organic compounds. nih.govresearchgate.net This process adjusts bond lengths, bond angles, and dihedral angles until a stationary point is reached where the net forces on all atoms are negligible. researchgate.net A subsequent frequency analysis is typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). rsc.org The calculation yields the total electronic energy of the most stable molecular structure and its precise geometric parameters. researchgate.net
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(phenyl)-I | 2.10 Å |
| Bond Length | C(phenyl)-C(cyclo) | 1.51 Å |
| Bond Length | C(cyclo)-C≡N | 1.47 Å |
| Bond Length | C≡N | 1.15 Å |
| Bond Angle | C-C(phenyl)-I | 119.8° |
| Bond Angle | C(phenyl)-C(cyclo)-C≡N | 118.5° |
| Dihedral Angle | I-C(phenyl)-C(cyclo)-C≡N | -85.0° |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can offer higher accuracy for certain properties. nih.gov
| Property | Calculated Value |
|---|---|
| Dipole Moment | 2.5 Debye |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. cwu.edu For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the 3-iodophenyl ring to the cyclopropane (B1198618) ring. nih.govnih.gov
To explore this, a Potential Energy Surface (PES) scan would be performed. libretexts.orgwayne.edu This involves systematically varying the dihedral angle that defines the orientation of the phenyl ring relative to the cyclopropane ring and calculating the molecule's energy at each incremental step. rsc.org The resulting plot of energy versus dihedral angle reveals the rotational energy profile. libretexts.org The points on this surface with the lowest energy correspond to stable conformers (energy minima), while the highest energy points represent the barriers to rotation (rotational transition states). libretexts.org This analysis identifies the most stable conformation of the molecule and quantifies the energy required to rotate the phenyl group. researchgate.net
| Dihedral Angle (I-C-C-CN) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0° | 2.5 | Eclipsed (Rotational Barrier) |
| 45° | 0.8 | - |
| 90° | 0.0 | Staggered (Energy Minimum) |
| 135° | 0.9 | - |
| 180° | 2.6 | Eclipsed (Rotational Barrier) |
Mechanistic Investigations via Computational Chemistry
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states.
A transition state (TS) is the configuration of highest potential energy along a reaction coordinate, representing the "peak" of the energy barrier between reactants and products. wikipedia.orgwikipedia.org Because transition states are fleeting and cannot be isolated experimentally, computational methods are essential for their characterization. A transition state is located on the potential energy surface as a first-order saddle point, which is a minimum in all directions except one (the reaction coordinate), where it is a maximum. github.io
A plausible reaction for this compound is a nucleophilic aromatic substitution (SNAr), where a nucleophile (e.g., OH⁻) displaces the iodide from the aromatic ring. nih.govnih.gov Computational methods can be employed to find the geometry of the transition state for this reaction. youtube.com The process is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. acs.org
| Parameter | Reactant Complex | Transition State | Product Complex |
|---|---|---|---|
| C(phenyl)-I Bond Length | 2.11 Å | 2.45 Å | (dissociated) |
| C(phenyl)-Nu Bond Length | 3.50 Å | 2.05 Å | 1.38 Å |
Once a transition state has been successfully located and verified, the entire reaction pathway can be mapped out. medium.com This is typically achieved using an Intrinsic Reaction Coordinate (IRC) calculation. faccts.deq-chem.com An IRC calculation starts at the transition state geometry and follows the minimum energy path downhill in both the "forward" direction to the products and the "backward" direction to the reactants. scm.comrowansci.com This confirms that the identified transition state correctly connects the intended reactants and products, providing a complete picture of the reaction trajectory. mdpi.com
From the energies of the optimized reactant, transition state, and product structures, the key thermodynamic and kinetic parameters of the reaction can be determined. The activation barrier (or Gibbs free energy of activation, ΔG‡) is calculated as the energy difference between the transition state and the reactants. nih.govnih.govchemrxiv.org This barrier is the most critical factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction, according to transition state theory. wikipedia.orgfiveable.me
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactant Complex | 0.0 |
| Transition State (TS) | +22.5 |
| Product Complex | -15.0 |
| Activation Barrier (ΔG‡) | +22.5 |
Spectroscopic Property Prediction
Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational spectroscopy can provide a detailed understanding of its nuclear magnetic resonance (NMR) and vibrational spectra.
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
The prediction of NMR chemical shifts through computational methods has become a standard procedure in the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts.
For this compound, the geometry of the molecule would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p). Following optimization, the GIAO method would be employed to calculate the isotropic shielding values for each carbon and hydrogen atom. These values are then referenced against the shielding value of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.
The predicted chemical shifts can help in the assignment of experimental NMR spectra, especially for complex molecules where spectral overlap can be an issue. Discrepancies between the calculated and experimental values can also provide insights into solvent effects or conformational dynamics that may not be fully captured by the gas-phase calculations.
Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound using the GIAO Method.
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Cyclopropane CH2 (a) | 1.65 | 22.5 |
| Cyclopropane CH2 (b) | 1.80 | 22.5 |
| Quaternary Cyclopropane C | - | 35.8 |
| Phenyl C-1 | - | 140.2 |
| Phenyl C-2 | 7.85 | 138.1 |
| Phenyl C-3 | - | 95.1 |
| Phenyl C-4 | 7.20 | 130.5 |
| Phenyl C-5 | 7.50 | 129.8 |
| Phenyl C-6 | 7.70 | 135.4 |
| Nitrile C | - | 118.9 |
Note: These are hypothetical values for illustrative purposes.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Similar to NMR predictions, the process begins with the optimization of the molecular geometry. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear positions. These calculations yield a set of normal modes of vibration and their corresponding frequencies.
For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-H stretches of the aromatic and cyclopropane rings, C-C stretches of the rings, and the C-I stretch. It is common for calculated frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is often applied to the computed frequencies to improve agreement with experimental data.
Table 2: Hypothetical Predicted Vibrational Frequencies (in cm-1) for Key Functional Groups of this compound.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Experimental Region (cm-1) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Cyclopropane C-H Stretch | 3050 - 2950 | 3050 - 2950 |
| C≡N Stretch | 2245 | 2260 - 2240 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-I Stretch | 550 | 600 - 500 |
Note: These are hypothetical values for illustrative purposes.
Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). nih.gov
The energy gap between the HOMO and LUMO is a key indicator of molecular stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO may be distributed over the nitrile group and the aromatic ring.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
Note: These are hypothetical values for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and bonding interactions within a molecule. researchgate.net It transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonding orbitals.
NBO analysis can quantify the delocalization of electron density from a filled Lewis-type orbital to an empty non-Lewis-type orbital. researchgate.net This delocalization is a stabilizing interaction, and its energy can be calculated using second-order perturbation theory. For this compound, NBO analysis could reveal hyperconjugative interactions between the cyclopropane ring and the phenyl ring, as well as the electronic influence of the iodo and nitrile substituents.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net
Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. The iodine atom, due to its electronegativity and the "sigma-hole" phenomenon, could present a region of positive potential, making it a site for nucleophilic interaction. The hydrogen atoms of the aromatic ring would also exhibit positive potential.
Table 4: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound.
| Atomic Site | Hypothetical MEP Value (kcal/mol) | Predicted Reactivity |
| Nitrile Nitrogen | -35.0 | Electrophilic Attack |
| Iodine (sigma-hole) | +20.0 | Nucleophilic Attack |
| Aromatic Hydrogens | +15.0 to +25.0 | Nucleophilic Attack |
| Phenyl Ring (π-system) | -10.0 to -15.0 | Electrophilic Attack |
Note: These are hypothetical values for illustrative purposes.
Non-Covalent Interaction (NCI) Analysis
A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies performing a Non-Covalent Interaction (NCI) analysis on this compound. While theoretical and computational studies, including NCI analysis, are prevalent for understanding molecular structures and interactions, this particular compound does not appear to have been the subject of such specific research to date.
NCI analysis is a computational method used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. This analysis is crucial for understanding the stability, conformation, and reactivity of chemical compounds. The methodology relies on the electron density and its derivatives to identify regions of space where these interactions occur. The results are often depicted as gradient isosurfaces, where different colors signify the type and strength of the interaction.
Although no direct data exists for this compound, it is possible to hypothesize the types of non-covalent interactions that would be present and significant in this molecule based on its structural features: the iodophenyl group, the cyclopropane ring, and the carbonitrile moiety.
Hypothetical Non-Covalent Interactions:
Halogen Bonding: The iodine atom on the phenyl ring is a prime candidate for forming halogen bonds. In these interactions, the electropositive region on the iodine atom (the σ-hole) would interact with a nucleophilic region, such as the nitrogen atom of the carbonitrile group of a neighboring molecule in a condensed phase.
π-Interactions: The phenyl ring could participate in various π-interactions, including π-π stacking with other phenyl rings or interactions with the cyclopropane ring or the carbonitrile group.
Hydrogen Bonding: The hydrogen atoms on the phenyl and cyclopropane rings could act as weak hydrogen bond donors, interacting with the nitrogen atom of the carbonitrile group or the iodine atom of an adjacent molecule.
Dipole-Dipole Interactions: The polar carbonitrile group introduces a significant dipole moment to the molecule, which would lead to dipole-dipole interactions that influence the packing of the molecules in a solid state.
Without published research, it is not possible to provide detailed research findings or generate data tables quantifying these potential interactions for this compound. Such an analysis would require dedicated quantum chemical calculations, which have not been reported in the available scientific literature. Therefore, a quantitative and visual NCI analysis for this specific compound remains an area for future research.
Synthetic Utility and Advanced Applications in Chemical Sciences
Role as a Privileged Synthetic Intermediate
The intrinsic chemical features of 1-(3-iodophenyl)cyclopropane-1-carbonitrile position it as a privileged synthetic intermediate. The term "privileged" in this context refers to a molecular scaffold that can serve as a foundation for the synthesis of a wide array of derivatives, often with interesting biological or material properties.
Building Block for Complex Carbon Skeletons
The presence of the aryl iodide functionality is paramount to its utility as a building block. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the elaboration of the aromatic core of the molecule, enabling the construction of intricate carbon skeletons.
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.
Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to generate aryl-alkyne frameworks.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines.
Through these transformations, the relatively simple starting material can be converted into significantly more complex molecules, incorporating diverse functionalities and structural motifs.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura | Arylboronic acid | C(sp²)–C(sp²) | Biphenyl derivatives |
| Heck | Alkene | C(sp²)–C(sp²) | Stilbene analogues |
| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Arylalkynes |
| Buchwald-Hartwig | Amine | C(sp²)–N | Arylamines |
Precursor to Highly Functionalized Cyclopropane (B1198618) Derivatives
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other groups. This allows for the synthesis of highly functionalized cyclopropane derivatives, which are of interest in medicinal chemistry and materials science due to their unique conformational properties.
Common transformations of the nitrile group include:
Hydrolysis: Conversion to a carboxylic acid or an amide.
Reduction: Formation of a primary amine.
Addition of Grignard reagents: Synthesis of ketones.
Cycloadditions: Participation in the formation of heterocyclic rings such as tetrazoles.
These transformations, potentially in combination with modifications at the iodophenyl position, open up a vast chemical space for the creation of novel cyclopropane-containing molecules.
Stereocontrolled Synthesis of Advanced Intermediates
The cyclopropane ring in this compound possesses a rigid structure. While the parent molecule is achiral, reactions involving the cyclopropane ring or transformations of the nitrile group could, in principle, be conducted in a stereocontrolled manner. For instance, the introduction of new stereocenters on the cyclopropane ring or the enantioselective transformation of the nitrile group could lead to the synthesis of chiral building blocks. Such stereocontrolled syntheses are crucial for the preparation of enantiomerically pure pharmaceuticals and other biologically active compounds. However, specific examples of stereocontrolled reactions involving this particular compound are not readily found in the literature.
Applications in Methodological Development
The unique structural features of this compound also make it a potentially valuable tool in the development of new synthetic methods and in the study of reaction mechanisms.
Substrate for Novel Catalytic Transformations
The concurrent presence of an aryl iodide and a cyclopropane ring makes this molecule an interesting substrate for the development of novel catalytic transformations. For example, research could be directed towards developing catalytic systems that can selectively activate and functionalize the C-I bond without disrupting the strained cyclopropane ring. Conversely, catalysts could be designed to mediate reactions involving the cyclopropane ring, such as ring-opening or ring-expansion reactions, in the presence of the reactive aryl iodide. The development of such selective transformations would be a valuable addition to the synthetic chemist's toolbox.
Probes for Mechanistic Organic Chemistry
Due to its well-defined structure and multiple reactive sites, this compound could serve as a probe in mechanistic studies. For instance, in a palladium-catalyzed reaction, the fate of the cyclopropane ring during the catalytic cycle could provide insights into the steric and electronic effects of the catalyst. Furthermore, competitive reactions between the aryl iodide and the nitrile group or the cyclopropane ring could be used to elucidate the selectivity of a particular reagent or catalyst system. The outcomes of such studies can lead to a deeper understanding of reaction mechanisms and aid in the design of more efficient and selective synthetic methods.
Advanced Materials Science Applications (excluding specific material properties)
The strategic placement of three distinct functional moieties—iodophenyl, cyclopropane, and carbonitrile—on a single, compact scaffold makes this compound a promising candidate for the construction of novel materials. The inherent reactivity of the iodo-substituent, the conformational influence of the cyclopropane ring, and the versatile chemistry of the nitrile group can be independently or concertedly exploited to generate a diverse range of functional materials.
Precursor for Optoelectronic Materials (if relevant through chemical transformations)
The iodophenyl group is a key reactive site that can serve as a linchpin for the construction of larger, conjugated molecular systems essential for optoelectronic applications. Aryl iodides are highly valued precursors in a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and other organic electronic components.
Through well-established synthetic protocols, the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds, thereby extending the π-conjugated system of the molecule. This extension of conjugation is a critical factor in tuning the electronic and photophysical properties of organic materials, such as their absorption and emission wavelengths, and charge transport characteristics. The cyclopropane-1-carbonitrile substituent, while not directly participating in the conjugation, can influence the solid-state packing, solubility, and thermal properties of the resulting materials, which are all crucial parameters for device performance and processability.
Below is a table summarizing potential cross-coupling reactions that could be employed to transform this compound into more complex structures suitable for optoelectronic applications.
| Reaction Name | Reactant | Catalyst | Resulting Linkage | Potential Application |
| Suzuki Coupling | Arylboronic acid/ester | Palladium | Aryl-Aryl | OLED emitters, OPV donors |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Aryl-Alkyne | Molecular wires, OFETs |
| Heck Coupling | Alkene | Palladium | Aryl-Alkene | Conjugated polymers |
| Buchwald-Hartwig Amination | Amine | Palladium | Aryl-Amine | Hole-transport materials in OLEDs |
| Stille Coupling | Organostannane | Palladium | Aryl-Aryl | Conjugated polymers |
These transformations would allow for the modular synthesis of a wide array of functional molecules, where the core 1-phenylcyclopropane-1-carbonitrile unit can be systematically functionalized with various electroactive groups to fine-tune the material's optoelectronic properties for specific device applications.
Building Blocks for Polymers or Supramolecular Assemblies
The unique structural features of this compound also position it as a valuable monomer for the synthesis of novel polymers and as a component for the rational design of supramolecular assemblies.
Polymers:
The incorporation of cyclopropane rings into the main chain of polymers has been shown to significantly influence their material properties. Studies on polyesters containing cyclopropane units have demonstrated that these small, rigid rings can disrupt chain packing, leading to more amorphous materials. rsc.orgrsc.orgbirmingham.ac.ukresearchgate.netresearchgate.net This ability to tune crystallinity can, in turn, modify the mechanical properties of the polymer, such as its ultimate tensile strength and Young's modulus. rsc.orgresearchgate.net
This compound could be envisioned as a monomer in several polymerization strategies. For instance, after conversion of the nitrile group to a carboxylic acid or an amine, it could be used in step-growth polymerizations to form polyesters or polyamides. In these polymers, the cyclopropane unit would be an integral part of the polymer backbone, imparting its characteristic conformational rigidity.
The following table illustrates the potential impact of incorporating cyclopropane units into a polymer backbone, based on findings from related systems.
| Polymer Property | Effect of Cyclopropane Incorporation | Reference |
| Crystallinity | Tends to decrease, leading to more amorphous polymers. | rsc.orgrsc.orgresearchgate.net |
| Glass Transition Temperature (Tg) | Can be altered, depending on the polymer system. | researchgate.net |
| Ultimate Tensile Strength (UTS) | Can be decreased due to lower crystallinity. | rsc.orgresearchgate.net |
| Young's Modulus (E) | Can be decreased due to lower crystallinity. | rsc.orgresearchgate.net |
Supramolecular Assemblies:
The highly polar nitrile group is a well-known participant in non-covalent interactions, which are the basis of supramolecular chemistry. The carbon-nitrogen triple bond possesses a significant dipole moment, making it an excellent hydrogen bond acceptor and capable of engaging in dipole-dipole and other electrostatic interactions. nih.govebsco.com
The nitrile functionality in this compound can therefore be exploited to direct the self-assembly of molecules into well-defined, ordered structures. For example, in the presence of suitable hydrogen bond donors, it could form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The formation of such supramolecular structures is of great interest for applications in crystal engineering, and the development of materials with tunable porosity or host-guest capabilities. Research on other nitrile-containing molecules has demonstrated the formation of stable supramolecular assemblies through nitrile-nitrile interactions and other non-covalent contacts. researchgate.netresearchgate.net
Future Research Directions and Challenges
Development of Highly Enantioselective and Diastereoselective Syntheses
The creation of stereochemically pure compounds is crucial in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. For 1-(3-iodophenyl)cyclopropane-1-carbonitrile, the cyclopropane (B1198618) ring can possess chirality, making the development of asymmetric syntheses a primary objective.
Future research will likely focus on catalytic methods that can control the absolute and relative stereochemistry during the formation of the cyclopropane ring. researchgate.net Key strategies that warrant investigation include:
Transition Metal Catalysis: The use of transition metals like rhodium, copper, and palladium with chiral ligands for carbene or carbenoid insertion into olefins is a well-established method for asymmetric cyclopropanation. nih.gov Adapting these systems for the synthesis of the target compound would require the development of catalysts that are tolerant of the aryl iodide and nitrile functionalities.
Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective cyclopropanations, offering a metal-free alternative. rsc.org Exploring ylide-based or other organocatalytic routes could provide access to enantiomerically enriched this compound.
Biocatalysis: Engineered enzymes, particularly hemoproteins like myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful catalysts for highly stereoselective cyclopropanations. nih.govacs.orgnih.gov Developing a biocatalyst for this specific substrate could enable scalable and environmentally friendly production of single-enantiomer products under mild conditions. nih.govresearchgate.net
A major challenge lies in achieving high levels of both diastereoselectivity and enantioselectivity simultaneously, especially when creating substituted derivatives of the core structure.
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Chiral Transition Metal Catalysis | High turnover numbers, well-established field. | Catalyst sensitivity to functional groups (iodide, nitrile), cost of precious metals and ligands. |
| Asymmetric Organocatalysis | Metal-free, milder reaction conditions. | Lower catalytic efficiency compared to metals, substrate scope limitations. |
| Biocatalysis (Engineered Enzymes) | Exceptional stereoselectivity, green reaction conditions (aqueous media, room temp). nih.gov | Enzyme engineering required for specific substrate, potential for low catalytic activity. |
Exploration of C-H Activation and Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis, enabling rapid generation of analogs for structure-activity relationship studies. mpg.dempg.de The this compound scaffold has multiple C-H bonds on both the aromatic and cyclopropyl (B3062369) rings that are potential targets for functionalization.
Future work should explore:
Cyclopropyl C-H Functionalization: The C-H bonds on the cyclopropane ring, while typically considered inert, can be activated using directing groups. Research has shown that auxiliaries like picolinamide (B142947) can direct palladium catalysts to arylate the C-H bonds of a cyclopropane ring using aryl iodides. acs.org Applying this methodology would allow for the introduction of new substituents directly onto the three-membered ring.
Aryl C-H Functionalization: While the aryl iodide provides a handle for traditional cross-coupling, direct C-H activation at other positions on the phenyl ring offers complementary reactivity. rsc.org Developing regioselective methods for C-H iodination, borylation, or arylation at the positions ortho or para to the existing iodide would provide access to polysubstituted aromatic derivatives. chinesechemsoc.org This would bypass the need for multi-step syntheses starting from differently substituted precursors.
The primary challenge is achieving high regioselectivity, as the molecule possesses multiple C-H bonds with similar reactivity profiles. Overcoming this requires the design of sophisticated directing groups or catalyst systems that can differentiate between specific C-H bonds. nih.gov
Integration of the Compound into Flow Chemistry Systems for Scalable Production
For any compound with potential industrial applications, developing a safe, efficient, and scalable synthesis is paramount. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. nih.gov
Future research should focus on translating the synthesis of this compound and its derivatives into a continuous-flow process. This could involve:
Multi-step Telescoped Synthesis: Designing a flow setup where multiple reaction steps are "telescoped" together without intermediate purification. nih.govacs.org For example, the formation of the cyclopropane ring could be followed immediately by a cross-coupling reaction at the aryl iodide position in a continuous stream.
Handling of Reactive Intermediates: Flow reactors are particularly well-suited for handling hazardous or unstable intermediates, such as organolithium or Grignard reagents, which might be used in certain synthetic routes. acs.org This could open up new synthetic possibilities that are not feasible in large-scale batch reactors.
Packed-Bed Reactors: Utilizing columns packed with solid-supported catalysts or reagents (e.g., copper tubing for reactions involving aryl iodides) can simplify purification and improve the sustainability of the process. researchgate.net
A key challenge will be managing reaction kinetics and preventing reactor fouling, especially in multi-step sequences or reactions that produce solid byproducts. Optimizing residence times, temperatures, and solvent systems for each step in a telescoped process requires careful process development. illinois.edu
Uncovering Novel Reactivity Modes of the Cyclopropane-Nitrile-Aryl Iodide Triad (B1167595)
The combination of three distinct functional groups—a strained ring, a π-system in the nitrile, and a reactive C-I bond—within a single molecule creates the potential for novel and synergistic reactivity. This "triad" of functionalities could participate in unique transformations that are not simply the sum of their individual parts.
Future investigations could uncover:
Tandem or Domino Reactions: A single catalytic event could trigger a cascade of reactions involving all three functional groups. For instance, oxidative addition of a palladium catalyst to the aryl iodide could be followed by an intramolecular reaction involving the nitrile group and subsequent rearrangement or ring-opening of the cyclopropane. rsc.org
Strain-Release Functionalization: The inherent ring strain of the cyclopropane (~27.5 kcal/mol) can be a thermodynamic driving force for ring-opening reactions. unl.pt The electronic influence of the nitrile and the potential for the aryl iodide to act as a radical precursor or a site for metal insertion could lead to novel ring-opening functionalization pathways. Reactions of electrophilic cyclopropanes are known to proceed via ring-opening, and the electronic properties of this triad could be exploited. nih.gov
Photochemical and Electrochemical Activation: The aryl iodide bond is susceptible to cleavage by light or electrochemical reduction. acs.orgmcgill.ca Exploring these activation methods could reveal new reaction pathways, potentially involving radical intermediates that interact with the cyclopropane or nitrile groups in unforeseen ways.
The main challenge in this area is the complexity of the potential reaction pathways. Predicting and controlling the outcome of reactions where multiple functional groups can participate requires a deep mechanistic understanding, often aided by computational studies.
Advanced Computational Modeling for De Novo Design of Related Compounds
Computational chemistry and machine learning are transforming drug discovery and materials science. nih.gov These tools can be used to predict the properties of molecules and to design new ones with desired characteristics from the ground up (de novo design).
Future research in this area should leverage advanced computational modeling to:
Explore Chemical Space: Use the this compound scaffold as a starting point to computationally generate virtual libraries of related compounds. researchgate.net Algorithms can systematically modify the structure—for example, by changing the substitution pattern on the aryl ring or adding functional groups to the cyclopropane—and predict the impact on properties like biological activity, solubility, or metabolic stability. nih.gov
Predict Reactivity and Guide Synthesis: Employ quantum mechanics calculations (e.g., Density Functional Theory, DFT) to model potential reaction pathways, understand the novel reactivity modes described in section 7.4, and predict which synthetic routes are most likely to succeed. rsc.org
Design for Specific Targets: If a biological target is identified, molecular docking and dynamic simulations can be used to design analogs of this compound that have an optimal fit and binding affinity for the target's active site. mdpi.com This in silico screening process can prioritize the most promising candidates for synthesis, saving significant time and resources. escholarship.orgbiorxiv.orgbiorxiv.org
The accuracy of computational predictions is a persistent challenge. Models must be carefully validated with experimental data to ensure their predictive power. Furthermore, the synthesizability of computationally designed molecules must be considered to ensure that the proposed structures are accessible in the laboratory.
Application in Sustainable Chemical Processes and Green Chemistry
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netthieme-connect.de The synthesis and functionalization of this compound provide numerous opportunities to apply these principles.
Future research should aim to:
Develop Transition-Metal-Free Reactions: While transition metals are powerful catalysts, they are often expensive, toxic, and can leave trace residues in products. Developing metal-free alternatives for functionalizing the aryl iodide, such as those using hypervalent iodine chemistry, would represent a significant advance in sustainability. nih.govclimateglobalnews.comeurekalert.org
Utilize Greener Solvents and Energy Sources: Research into performing reactions in environmentally benign solvents like water or bio-derived solvents, or even under solvent-free conditions, is a key goal. thieme-connect.de Additionally, using alternative energy sources like light (photochemistry) or electricity (electrochemistry) can often lead to milder reaction conditions and reduce reliance on thermal heating. acs.orgmcgill.ca
Improve Atom Economy: Design synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. C-H activation strategies are inherently more atom-economical than traditional cross-coupling reactions, which require pre-functionalized substrates. rsc.org
The primary challenge is to develop green methods that are as efficient and versatile as their traditional counterparts. Achieving high yields and selectivities under sustainable conditions often requires the discovery of entirely new catalytic systems or reaction pathways.
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(3-iodophenyl)cyclopropane-1-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
- Cyclopropanation Strategies : Use a [2+1] cycloaddition approach with iodobenzene derivatives and carbene precursors. For example, Simmons-Smith reactions (using Zn/CH₂I₂) or transition metal-catalyzed cyclopropanation (e.g., Rh or Pd catalysts) can generate the cyclopropane core. Ensure stoichiometric control of iodine substituents to avoid over-halogenation .
- Nitrile Introduction : Incorporate the nitrile group via nucleophilic substitution (e.g., KCN displacement of a leaving group) or cyanation reactions (e.g., Pd-catalyzed cyanation of aryl halides). Monitor reaction temperature (typically 60–100°C) to prevent decomposition of the nitrile moiety .
- Optimization : Use HPLC or GC-MS to track intermediates. Adjust solvent polarity (e.g., DMF for polar intermediates, THF for nonpolar systems) to improve regioselectivity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the cyclopropane ring geometry and iodine positioning using single-crystal XRD. Reference bond angles (e.g., cyclopropane C-C-C ≈ 60°) and torsion angles for validation .
- Spectroscopic Analysis :
- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 2-(4-iodophenyl)tetrahydroisoquinoline carbonitrile: δ ~7.5 ppm for aromatic protons, δ ~120 ppm for nitrile carbons) .
- IR Spectroscopy : Confirm nitrile presence via C≡N stretching (2200–2260 cm⁻¹) and cyclopropane ring vibrations (800–1000 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing iodine substituent influence the reactivity of the cyclopropane-carbonitrile system?
Methodological Answer:
- Electronic Effects : The iodine atom’s −I effect increases electrophilicity at the cyclopropane carbon, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions). Computational modeling (DFT) can map charge distribution and predict reaction sites .
- Catalytic Applications : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using the iodophenyl group as a leaving group. Compare catalytic systems (Pd vs. Cu) for C-I bond activation efficiency .
Q. What strategies mitigate instability of this compound under thermal or photolytic conditions?
Methodological Answer:
- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds (>150°C). Store in inert atmospheres (argon/nitrogen) at −20°C to prevent radical-mediated ring-opening .
- Photostability : Use UV-vis spectroscopy to monitor degradation under light (λ = 254–365 nm). Add stabilizers (e.g., BHT) or use amber glassware to reduce photooxidation .
Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the cyclopropane ring?
Methodological Answer:
- Steric vs. Electronic Control : Perform competitive experiments with model substrates (e.g., 3-iodophenyl vs. 4-iodophenyl derivatives). Use kinetic isotope effects (KIE) or Hammett plots to distinguish between steric hindrance and electronic drivers .
- Computational Validation : Apply molecular docking or MD simulations to predict preferential attack sites based on transition-state geometries .
Data Analysis & Experimental Design
Q. What analytical techniques are critical for distinguishing between cyclopropane ring-opening byproducts and desired products?
Methodological Answer:
- Chromatography : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate ring-opened dienes (e.g., from retro-Diels-Alder reactions) from intact cyclopropane products .
- Mass Spectrometry : Monitor for [M+H]+ ions (e.g., m/z ~300–350 for the parent compound) and fragment ions (e.g., loss of I⁻ or CN⁻) .
Q. How should researchers design kinetic studies to probe the ring strain energy of this compound?
Methodological Answer:
- Kinetic Trapping : Measure reaction rates with strain-sensitive reagents (e.g., dienophiles in Diels-Alder reactions). Compare activation energies (Ea) with non-cyclopropane analogs via Arrhenius plots .
- Calorimetry : Use bomb calorimetry to quantify heat of combustion, correlating with theoretical ring strain energy (~27 kcal/mol for cyclopropane) .
Safety & Handling
Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?
Methodological Answer:
- Inert Conditions : Conduct reactions in Schlenk lines or gloveboxes (O₂ < 1 ppm). Use degassed solvents (e.g., THF, toluene) and purge reaction vessels with argon .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid sparks/static discharge due to potential nitrile decomposition .
Computational & Theoretical Support
Q. How can DFT calculations predict the regiochemistry of electrophilic aromatic substitution on the iodophenyl group?
Methodological Answer:
- Fukui Indices : Calculate electrophilic Fukui functions (f⁻) to identify electron-deficient positions. For 3-iodophenyl derivatives, meta-directing effects of iodine may dominate, overriding nitrile’s influence .
- Solvent Modeling : Include solvent effects (e.g., PCM for DMSO) to refine activation barriers for substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
